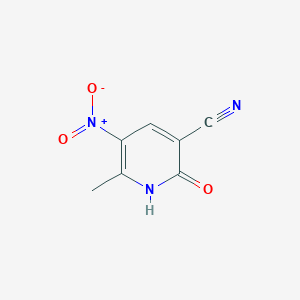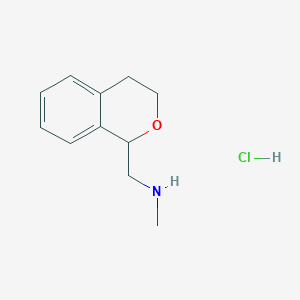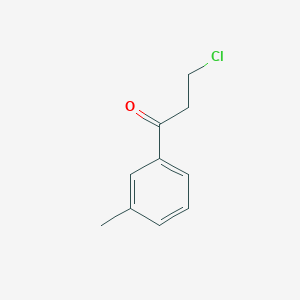
2,2-Dimethyl-3',4',5'-trifluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is a chemical compound with the CAS Number: 898766-08-0. It has a molecular weight of 230.23 and its IUPAC name is 2,2-dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone can be represented by the InChI code: 1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
2,2-Dimethyl-3',4',5'-trifluorobutyrophenone has been explored in various synthetic applications, demonstrating its versatility in organic synthesis. For example, it plays a critical role in the total synthesis of natural products such as (±)-Lespeflorins A3. This process involves a series of reactions including C-prenylation, catalytic cyclization, and intramolecular Michael addition reactions, leading to the formation of novel compounds with characterized structures through NMR, IR, and EI-MS techniques (Feng Ya, 2014).
Environmental Applications
In the environmental sector, derivatives of 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone, such as 2,6-Dimethylphenol, have been studied for their biodegradation capabilities. Mycobacterium neoaurum B5-4 has shown the ability to degrade 2,6-Dimethylphenol, an important chemical intermediate in plastics, effectively removing this pollutant from environments and preventing harm to aquatic life. This research highlights the potential for microbial remediation of environmental pollutants (Junbin Ji et al., 2019).
Material Science Applications
In material science, 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone derivatives have been involved in synthesizing dimethyl 2,2'-bithiophenedicarboxylates. These compounds have been studied for their solid-state structures, providing insights into the conformational preferences of bithiophene derivatives. Such research contributes to the understanding of molecular geometry in solid states, which is crucial for the design of novel materials with specific electronic and optical properties (M. Pomerantz et al., 2002).
Pharmaceutical Applications
In the pharmaceutical domain, the chemical has been used as a starting point for synthesizing various compounds with potential biological activity. For example, research into the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound derived from pentafluoroacetophenone and dimethyl oxalate, has led to the discovery of novel fluorinated compounds with potential applications in drug development (E. V. Pimenova et al., 2003).
Safety And Hazards
When handling 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone, it’s important to take precautions. Avoid breathing dust/fume/gas/mist/vapours/spray. Do not get in eyes, on skin, or on clothing. Avoid contact during pregnancy/while nursing. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Use personal protective equipment as required .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYVMDXNYLZOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642462 |
Source


|
| Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3',4',5'-trifluorobutyrophenone | |
CAS RN |
898766-08-0 |
Source


|
| Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)


![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)



![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)


![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

